molecular formula C15H14N2 B11885432 3-Ethyl-2-methylbenzo[f][1,7]naphthyridine

3-Ethyl-2-methylbenzo[f][1,7]naphthyridine

Katalognummer: B11885432
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: RDCUBNHHBHKJPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-2-methylbenzo[f][1,7]naphthyridine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused ring structure, which includes both benzene and pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-methylbenzo[f][1,7]naphthyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-6-phenylbenzo[c][1,7]naphthyridines with phosphorus oxychloride (POCl3) can yield the desired compound . The reaction conditions typically involve heating the reactants under reflux for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-2-methylbenzo[f][1,7]naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-Ethyl-2-methylbenzo[f][1,7]naphthyridine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Ethyl-2-methylbenzo[f][1,7]naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methylbenzo[f][1,7]naphthyridine
  • 3-Methyl-2-benzo[f][1,7]naphthyridinecarboxylic acid ethyl ester
  • 2-Methyl-6-phenylbenzo[c][1,7]naphthyridine

Uniqueness

3-Ethyl-2-methylbenzo[f][1,7]naphthyridine is unique due to the specific positioning of its ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to other similar compounds .

Eigenschaften

Molekularformel

C15H14N2

Molekulargewicht

222.28 g/mol

IUPAC-Name

3-ethyl-2-methylbenzo[f][1,7]naphthyridine

InChI

InChI=1S/C15H14N2/c1-3-13-10(2)8-12-11-6-4-5-7-14(11)16-9-15(12)17-13/h4-9H,3H2,1-2H3

InChI-Schlüssel

RDCUBNHHBHKJPR-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC2=C(C=C1C)C3=CC=CC=C3N=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.